Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Catalog No.
S1922841
CAS No.
1040352-40-6
M.F
C12H20CaO15
M. Wt
444.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexan...

CAS Number

1040352-40-6

Product Name

Calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

IUPAC Name

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate

Molecular Formula

C12H20CaO15

Molecular Weight

444.36 g/mol

InChI

InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+;;/m11../s1

InChI Key

LBTJSFDOKRLTMQ-LWDDDOIUSA-L

SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]

Canonical SMILES

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2]

Calcium 2-keto-D-gluconate hydrate (CAS 1040352-40-6) is a specialized biochemical intermediate and cosmetic active, primarily produced via the microbial fermentation of glucose or starch hydrolysates by Pseudomonas fluorescens or Gluconobacter species [1]. In industrial procurement, this specific hydrate salt serves two distinct functions: it is the primary precipitable precursor for the large-scale chemical synthesis of the food-grade antioxidant erythorbic acid (isoascorbic acid) [1], and it is utilized as a highly purified (>97%) biotechnological active ingredient that stimulates hyaluronic acid and elastin synthesis in anti-aging formulations . Its selection over free acids or monovalent salts is driven by its specific phase behavior, which allows for efficient downstream recovery from complex fermentation broths without destructive thermal concentration.

Generic substitution with closely related analogs fails due to strict regiochemical and physical property requirements in downstream processing. Substituting Calcium 2-keto-D-gluconate with monovalent salts like sodium or potassium 2-ketogluconate eliminates the ability to recover the product via direct precipitation, forcing manufacturers to use energy-intensive evaporation that degrades the heat-sensitive ketone moiety [2]. Furthermore, substituting with the structural isomer Calcium 5-keto-D-gluconate completely alters the downstream synthetic pathway; while the 2-keto isomer successfully lactonizes into the antioxidant erythorbic acid [1], the 5-keto isomer undergoes oxidative degradation to yield xylaric or tartaric acid [2]. Finally, standard calcium gluconate lacks the critical ketone functional group entirely, rendering it chemically inert for both isoascorbic acid synthesis and targeted extracellular matrix stimulation .

Precipitation-Driven Recovery Efficiency vs. Monovalent Salts

In industrial fermentation, the choice of the neutralizing cation dictates the economics of downstream recovery. Calcium 2-keto-D-gluconate hydrate exhibits low aqueous solubility, allowing it to precipitate directly from the fermentation broth as a filterable solid [1]. Compared to sodium 2-ketogluconate, which remains highly soluble and requires energy-intensive vacuum evaporation or complex ion-exchange chromatography for recovery, the calcium salt enables direct mechanical filtration. This precipitation-based recovery eliminates the need for extensive thermal concentration, significantly reducing the thermal degradation of the heat-sensitive 2-keto moiety.

Evidence DimensionDownstream recovery methodology and thermal exposure
Target Compound DataEnables direct solid-liquid separation via precipitation
Comparator Or BaselineSodium 2-ketogluconate (Requires high-energy thermal evaporation or ion-exchange)
Quantified DifferenceBypasses thermal concentration steps, preventing heat-induced degradation of the intermediate
ConditionsIndustrial fermentation broth recovery and purification

Buyers sourcing fermentation intermediates must prioritize the calcium salt to bypass costly and degrading thermal concentration steps during downstream processing.

Regioselective Precursor Competency for Erythorbic Acid Synthesis

The synthesis of erythorbic acid (isoascorbic acid) relies strictly on the C2 ketone position for subsequent esterification and lactonization [1]. When comparing Calcium 2-keto-D-gluconate to its isomer, Calcium 5-keto-D-gluconate, the downstream chemical pathways diverge completely. Acidification and methanol esterification of the 2-keto salt yields methyl 2-keto-D-gluconate, which successfully lactonizes into erythorbic acid [1]. In contrast, processing the 5-keto isomer under identical conditions leads to oxidative degradation into xylaric or tartaric acid [2]. Standard calcium gluconate lacks the ketone group entirely, rendering it inert for this specific pathway.

Evidence DimensionDownstream synthetic product yield
Target Compound DataYields erythorbic acid / isoascorbic acid lactone
Comparator Or BaselineCalcium 5-keto-D-gluconate (Yields xylaric acid / tartaric acid)
Quantified Difference100% divergence in final product class (antioxidant lactone vs. dicarboxylic acid)
ConditionsAcidification followed by esterification and lactonization

Procurement for food-grade antioxidant manufacturing must strictly specify the 2-keto isomer, as 5-keto or non-keto analogs cannot synthesize the erythorbic acid ring.

In Vivo Cosmetic Efficacy and Extracellular Matrix Stimulation

Beyond its role as a chemical intermediate, highly purified (>97%) Calcium 2-keto-D-gluconate acts as a quantifiable anti-aging active. In comparative skin biopsy studies, application of a 0.5% Calcium 2-keto-D-gluconate cream induced a 183% increase in glycosaminoglycan (GAG/hyaluronic acid) synthesis compared to untreated controls [1]. In vivo clinical testing further demonstrated a 16% improvement in skin elasticity and a 27% decrease in cutaneous fatigue . Standard calcium gluconate, while used for basic skin soothing, does not exhibit this targeted, biotechnology-derived stimulation of hyaluronic acid and elastin synthesis.

Evidence DimensionGlycosaminoglycan (GAG) synthesis and skin elasticity
Target Compound Data183% increase in GAGs; +16% elasticity
Comparator Or BaselineBaseline / Untreated control (0% baseline)
Quantified Difference183% increase in hyaluronic acid/GAG synthesis at 0.5% formulation concentration
ConditionsIn vitro skin biopsies (GAG synthesis) and in vivo clinical testing (elasticity)

Cosmetic formulators should select this specific biotechnological active over generic calcium salts to achieve substantiated, label-claimable improvements in skin elasticity and anti-aging efficacy.

Industrial Synthesis of Erythorbic Acid (Isoascorbic Acid)

Calcium 2-keto-D-gluconate hydrate is the mandatory starting material for the commercial production of erythorbic acid. It is acidified to liberate 2-keto-D-gluconic acid, esterified with methanol, and subsequently lactonized to produce this critical food-grade antioxidant and color stabilizer [1].

Anti-Aging and Skin Elasticity Cosmetic Formulations

Utilized as a highly pure (>97%) active ingredient in mature skin creams, lip care, and anti-wrinkle serums. Its proven ability to upregulate glycosaminoglycan and elastin synthesis makes it a highly differentiated choice over standard calcium gluconate for formulations requiring substantiated firming and anti-fatigue claims .

Fermentation Recovery and Downstream Processing Optimization

Employed as a reference standard and target compound in microbiological assays evaluating Pseudomonas and Gluconobacter species. It is particularly critical for optimizing two-stage continuous fermentation systems and evaluating the efficiency of precipitation-based recovery protocols [2].

Dates

Last modified: 04-14-2024

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